molecular formula C16H17N3 B1531171 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine CAS No. 1178833-41-4

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1531171
CAS No.: 1178833-41-4
M. Wt: 251.33 g/mol
InChI Key: DLDXZUAAPRACGH-UHFFFAOYSA-N
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Description

The compound “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 3-phenylpropyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a 3-phenylpropyl group attached at the 1-position .


Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic substitution reactions on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodiazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives similar to 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine, has been conducted with a focus on potential anticancer applications. These complexes have been synthesized and analyzed using physico-chemical techniques, revealing square-planar geometries and potential for antibacterial activity. Additionally, their cytotoxicity against various cancer cell lines has been compared to cis-platin, demonstrating promising anticancer properties (Ghani & Mansour, 2011).

Ionic Liquids for CO2 Capture

A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide resulted in a new ionic liquid that can reversibly sequester CO2. This research highlights the application of amine-functionalized ionic liquids, related to the structural features of this compound, in efficiently capturing CO2 from the environment, showcasing a nonvolatile and water-independent method for CO2 capture (Bates et al., 2002).

Organic Light-Emitting Diodes (OLEDs)

Research into bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, related to the structure of this compound, has led to the development of materials with high thermal stability and good solubility. These materials have been utilized in the fabrication of phosphorescent OLEDs, demonstrating the role of such compounds in advancing OLED technology (Ge et al., 2008).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with this compound, have shown notable antimicrobial and cytotoxic activities. This research underscores the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Noolvi et al., 2014).

Corrosion Inhibition

Studies on derivatives of 2-phenyl-benzothiazole, structurally related to this compound, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential application of such compounds in protecting industrial materials against corrosion, contributing to the development of more durable and longer-lasting materials (Salarvand et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods .

Properties

IUPAC Name

1-(3-phenylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDXZUAAPRACGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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